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Compound of Interest

Compound Name: 3-Bromoazepan-2-one

Cat. No.: B1337900 Get Quote

An In-Depth Technical Guide on the Physicochemical Properties of 3-Bromoazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data for 3-Bromoazepan-2-one.

While efforts have been made to ensure accuracy, this guide should be used for informational

purposes. All experimental work should be conducted with independently verified standards

and appropriate safety protocols.

Introduction
3-Bromoazepan-2-one, a halogenated derivative of caprolactam, serves as a valuable building

block in organic synthesis. Its structure, featuring a reactive bromine atom adjacent to an amide

carbonyl group within a seven-membered ring, makes it a versatile intermediate for introducing

the azepan-2-one scaffold into more complex molecules. This scaffold is of interest in medicinal

chemistry due to its presence in various biologically active compounds. This guide provides a

detailed overview of the known physicochemical properties of 3-Bromoazepan-2-one, outlines

common experimental protocols for its characterization, and presents logical workflows for its

analysis.

Physicochemical Properties
The fundamental physicochemical characteristics of 3-Bromoazepan-2-one are crucial for its

handling, reaction setup, and analytical method development. The properties are summarized
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below.

Core Properties
A compilation of the primary physical and chemical identifiers for 3-Bromoazepan-2-one is

presented in Table 1.

Table 1: Core Physicochemical Properties of 3-Bromoazepan-2-one

Property Value

Molecular Formula C₆H₁₀BrNO

Molecular Weight 192.05 g/mol

IUPAC Name 3-bromoazepan-2-one

CAS Number 6090-21-7

Canonical SMILES C1CCC(C(=O)NC1)Br

InChI Key YQBAKVXCMXNPLB-UHFFFAOYSA-N

Appearance White to off-white solid

Melting Point 103-107 °C

Predicted Properties
Computational predictions provide valuable insights into the behavior of a compound in various

chemical and biological systems.

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Source

Boiling Point 289.9±25.0 °C (at 760 mmHg) Chemspider

Density 1.5±0.1 g/cm³ Chemspider

pKa (most acidic) 14.80±0.40 Chemspider

LogP 0.93±0.34 Chemspider

Refractive Index 1.541 Chemspider

Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization and use of 3-
Bromoazepan-2-one. The following sections describe standard methodologies.

Synthesis Protocol: Bromination of ε-Caprolactam
A common method for the synthesis of 3-Bromoazepan-2-one involves the bromination of ε-

caprolactam.

Materials:

ε-Caprolactam

N-Bromosuccinimide (NBS)

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

Sodium thiosulfate solution

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate
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Dichloromethane or ethyl acetate for extraction

Procedure:

Dissolve ε-caprolactam in CCl₄ in a round-bottom flask equipped with a reflux condenser and

a magnetic stirrer.

Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

Heat the mixture to reflux and irradiate with a UV lamp (or a 250W incandescent lamp) to

initiate the reaction. Monitor the reaction progress by TLC (Thin Layer Chromatography). The

reaction is typically complete when the denser NBS has been consumed and replaced by

floating succinimide.

Cool the reaction mixture to room temperature and filter off the succinimide by-product.

Wash the filtrate sequentially with sodium thiosulfate solution (to quench any remaining

bromine), saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane

mixture) to yield pure 3-Bromoazepan-2-one.

Analytical Characterization Workflow
A standard workflow for confirming the identity and purity of the synthesized 3-Bromoazepan-
2-one involves a series of spectroscopic and chromatographic analyses.
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Caption: Standard workflow for synthesis and analytical validation.
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3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is used to confirm the arrangement of protons. Key

expected signals include a multiplet for the proton at the C3 position (adjacent to the

bromine), which is shifted downfield, and distinct signals for the diastereotopic protons of the

methylene groups in the azepane ring.

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. The carbonyl carbon

(C2) will appear significantly downfield (~170-180 ppm), and the carbon bearing the bromine

(C3) will also be shifted downfield compared to its position in unsubstituted caprolactam.

3.2.2 Mass Spectrometry (MS)

Methodology: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry can be

used.

Expected Result: The mass spectrum should show a characteristic isotopic pattern for a

molecule containing one bromine atom, with two major peaks of nearly equal intensity

separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion

peaks [M]+ or protonated molecule peaks [M+H]+ would be observed around m/z 192 and

194.

3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology: The sample can be analyzed as a KBr pellet or a thin film.

Expected Result: The spectrum should display characteristic absorption bands for the N-H

stretch (around 3200-3300 cm⁻¹) and a strong amide I band (C=O stretch) around 1650-

1680 cm⁻¹. The C-Br stretch typically appears in the fingerprint region (500-700 cm⁻¹).

Reactivity and Applications
The chemical reactivity of 3-Bromoazepan-2-one is dominated by the electrophilic carbon

atom bonded to the bromine. This makes it a prime substrate for nucleophilic substitution

reactions.
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Caption: Key reaction pathways for 3-Bromoazepan-2-one.

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., amines,

alcohols, thiols) to displace the bromide and form 3-substituted azepan-2-one derivatives.

This is the primary application in building more complex molecular architectures.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, 3-Bromoazepan-
2-one can undergo elimination to form an unsaturated lactam, α,β-dehydroazepinone.

Conclusion
3-Bromoazepan-2-one is a well-characterized synthetic intermediate with predictable

physicochemical properties and reactivity. Its utility in organic and medicinal chemistry is

primarily as an electrophilic building block for the introduction of the 3-substituted caprolactam

moiety. The analytical methods described herein provide a robust framework for its quality

control and characterization in a research and development setting. Further exploration of its

derivatives may lead to the discovery of novel therapeutic agents.

To cite this document: BenchChem. [physicochemical properties of 3-Bromoazepan-2-one].
BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1337900#physicochemical-properties-of-3-
bromoazepan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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